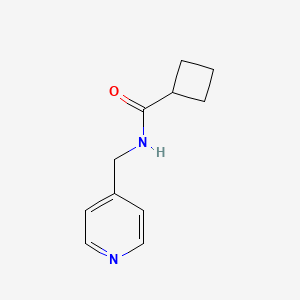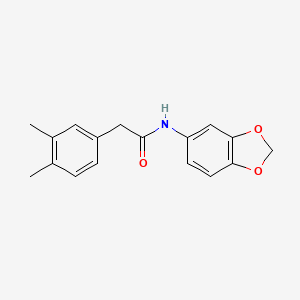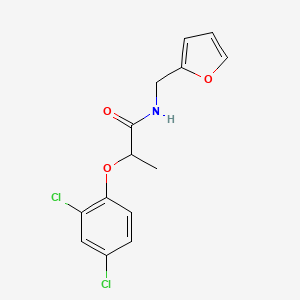
N-(4-pyridinylmethyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-pyridinylmethyl)cyclobutanecarboxamide, also known as PBOX-15, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies and has been found to have a unique mechanism of action that sets it apart from other cancer therapies. In
Aplicaciones Científicas De Investigación
N-(4-pyridinylmethyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown promising results in preclinical studies. N-(4-pyridinylmethyl)cyclobutanecarboxamide has also been found to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Mecanismo De Acción
N-(4-pyridinylmethyl)cyclobutanecarboxamide has a unique mechanism of action that sets it apart from other cancer therapies. This compound targets the DNA damage response pathway, which is a critical pathway for cancer cell survival. N-(4-pyridinylmethyl)cyclobutanecarboxamide inhibits the activity of a protein called RAD51, which is involved in DNA repair. By inhibiting RAD51, N-(4-pyridinylmethyl)cyclobutanecarboxamide prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
N-(4-pyridinylmethyl)cyclobutanecarboxamide has been found to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-pyridinylmethyl)cyclobutanecarboxamide has also been found to inhibit tumor growth in vivo, and sensitize cancer cells to radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-pyridinylmethyl)cyclobutanecarboxamide is its unique mechanism of action, which sets it apart from other cancer therapies. This compound has also been found to have a selective cytotoxic effect on cancer cells, while sparing normal cells. However, N-(4-pyridinylmethyl)cyclobutanecarboxamide has some limitations for lab experiments. This compound has poor solubility in water, which can make it difficult to work with in certain assays. N-(4-pyridinylmethyl)cyclobutanecarboxamide also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of N-(4-pyridinylmethyl)cyclobutanecarboxamide. One area of research is the development of more potent analogs of N-(4-pyridinylmethyl)cyclobutanecarboxamide with improved solubility and pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(4-pyridinylmethyl)cyclobutanecarboxamide. Additionally, the combination of N-(4-pyridinylmethyl)cyclobutanecarboxamide with other cancer therapies, such as immunotherapy, is an area of active research. Finally, the clinical evaluation of N-(4-pyridinylmethyl)cyclobutanecarboxamide as a therapeutic agent in humans is an important future direction for this compound.
Conclusion:
In conclusion, N-(4-pyridinylmethyl)cyclobutanecarboxamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in cancer treatment. This compound has a unique mechanism of action that sets it apart from other cancer therapies, and has been found to have a selective cytotoxic effect on cancer cells, while sparing normal cells. While N-(4-pyridinylmethyl)cyclobutanecarboxamide has some limitations for lab experiments, there are several future directions for the study of this compound, including the development of more potent analogs, identification of biomarkers, combination with other cancer therapies, and clinical evaluation in humans.
Métodos De Síntesis
The synthesis of N-(4-pyridinylmethyl)cyclobutanecarboxamide involves the reaction of 4-pyridinemethanol with cyclobutanecarboxylic acid chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(4-pyridinylmethyl)cyclobutanecarboxamide. This synthesis method has been optimized to produce high yields of N-(4-pyridinylmethyl)cyclobutanecarboxamide with high purity.
Propiedades
IUPAC Name |
N-(pyridin-4-ylmethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(10-2-1-3-10)13-8-9-4-6-12-7-5-9/h4-7,10H,1-3,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXASLUZDCAPRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid](/img/structure/B5162289.png)
![3-ethyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5162301.png)
![1-(4-bromo-2-methylphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162303.png)

![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5162312.png)

![N-{3-[(2-hydroxyethyl)amino]-3-oxopropyl}isonicotinamide](/img/structure/B5162323.png)

![2-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5162337.png)
![3-[3-(1-benzofuran-2-yl)-4-(4-morpholinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5162354.png)
![1-[4-(2-nitrophenoxy)butyl]piperidine](/img/structure/B5162374.png)

![4-{[1-(3-oxo-3-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}propyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5162396.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5162401.png)